3-(2-Methylphenyl)-2-(4-methylphenyl)sulfonylprop-2-enenitrile
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Overview
Description
3-(2-Methylphenyl)-2-(4-methylphenyl)sulfonylprop-2-enenitrile is an organic compound that belongs to the class of sulfonyl compounds These compounds are characterized by the presence of a sulfonyl group attached to a carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methylphenyl)-2-(4-methylphenyl)sulfonylprop-2-enenitrile typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the Sulfonyl Group: The sulfonyl group can be introduced by reacting a suitable sulfonyl chloride with an aromatic compound under basic conditions.
Nitrile Group Introduction: The nitrile group can be introduced through a nucleophilic substitution reaction using a suitable nitrile source.
Coupling Reactions: The final step might involve coupling the two aromatic rings with the sulfonyl and nitrile groups under specific conditions.
Industrial Production Methods
Industrial production of such compounds often involves optimized reaction conditions to maximize yield and purity. This might include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions could target the nitrile group, converting it to an amine or other reduced forms.
Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst can be used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines.
Scientific Research Applications
3-(2-Methylphenyl)-2-(4-methylphenyl)sulfonylprop-2-enenitrile may have applications in various scientific fields:
Chemistry: As an intermediate in organic synthesis, it can be used to create more complex molecules.
Biology: Potential use in studying biological pathways or as a probe in biochemical assays.
Medicine: Could be investigated for pharmaceutical properties, such as anti-inflammatory or anticancer activities.
Industry: May be used in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The sulfonyl and nitrile groups could play a role in its reactivity and binding properties.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Methylphenyl)-2-(4-chlorophenyl)sulfonylprop-2-enenitrile
- 3-(2-Methylphenyl)-2-(4-methoxyphenyl)sulfonylprop-2-enenitrile
Uniqueness
The unique combination of methylphenyl groups and the sulfonylprop-2-enenitrile structure may confer specific reactivity and properties that distinguish it from similar compounds. This could include differences in solubility, stability, and biological activity.
Properties
IUPAC Name |
3-(2-methylphenyl)-2-(4-methylphenyl)sulfonylprop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO2S/c1-13-7-9-16(10-8-13)21(19,20)17(12-18)11-15-6-4-3-5-14(15)2/h3-11H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVDOJXVAKGXKEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(=CC2=CC=CC=C2C)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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